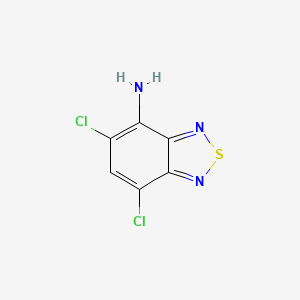

4-Amino-5,7-dichloro-2,1,3-benzothiadiazol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

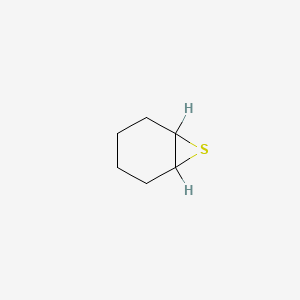

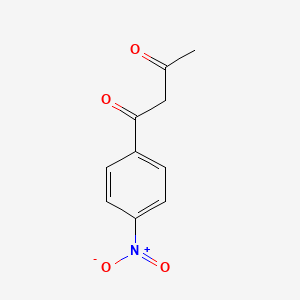

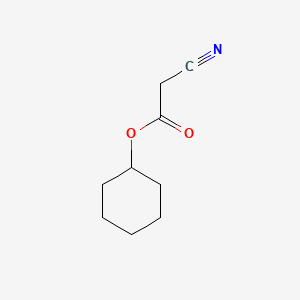

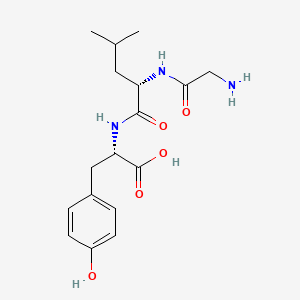

“4-Amino-5,7-dichloro-2,1,3-benzothiadiazol” is a chemical compound with the CAS Number: 16407-86-6 . It has a molecular weight of 220.08 . The compound is also known by its IUPAC name, 5,7-dichloro-2,1,3-benzothiadiazol-4-amine .

Molecular Structure Analysis

The InChI code for “4-Amino-5,7-dichloro-2,1,3-benzothiadiazol” is1S/C6H3Cl2N3S/c7-2-1-3 (8)5-6 (4 (2)9)11-12-10-5/h1H,9H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“4-Amino-5,7-dichloro-2,1,3-benzothiadiazol” is a powder with a melting point of 172-173 degrees Celsius .Applications De Recherche Scientifique

Coordination Chemistry and Crystal Engineering

4-Amino-2,1,3-benzothiadiazole, a derivative of 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol, demonstrates novel applications in coordination chemistry and crystal engineering. This compound forms complexes with various metals, such as ZnCl2, and shows unique ligand-metal coordination. These complexes are structurally unique, as evidenced by single-crystal X-ray diffraction studies. They also exhibit distinct UV-Vis and IR spectroscopic properties, as well as charge transfer characteristics, making them of interest in the field of crystal engineering of organic solids (Bashirov et al., 2014).

Bidentate Directing Group in Chemical Synthesis

4-Amino-2,1,3-benzothiadiazole has been identified as a new bidentate directing group for palladium-catalyzed C-H activation and functionalization in various carboxamide systems. This discovery opens up new possibilities for selective and efficient synthesis in organic chemistry, particularly in the modification of complex molecules (Reddy et al., 2016).

Coordination Preferences and Molecular Structure-Spectral Properties Relationships

A study on the coordination preferences of 4-Amino-2,1,3-benzothiadiazole with different metal ions revealed insights into the molecular structure-spectral properties relationships of its complexes. The findings contribute to a deeper understanding of how this compound interacts with various metals and the resulting effects on its spectral properties (Sukhikh et al., 2018).

Applications in Electrochemistry

4-Amino-2,1,3-benzothiadiazole has potential applications in electrochemistry, particularly in the field of copper plating. Its role as a leveler for copper superfilling in electroplating processes has been explored, offering insights into its electrochemical properties and potential industrial applications (Tsai et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

5,7-dichloro-2,1,3-benzothiadiazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDCZIZWPKHDHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308216 |

Source

|

| Record name | 4-amino-5,7-dichloro-2,1,3-benzothiadiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5,7-dichloro-2,1,3-benzothiadiazol | |

CAS RN |

16407-86-6 |

Source

|

| Record name | NSC202719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-5,7-dichloro-2,1,3-benzothiadiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol](/img/structure/B1347071.png)

![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)